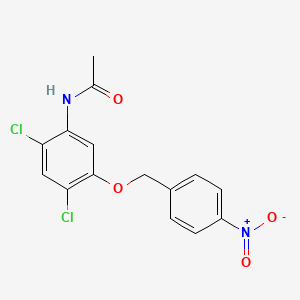

N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide

描述

准备方法

The synthesis of N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general steps involve the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation with a nucleophilic organic group .

化学反应分析

Nitration and Electrophilic Aromatic Substitution

The presence of electron-withdrawing groups (chlorine and nitro) directs electrophilic substitution to specific positions. Nitration reactions under strongly acidic conditions yield nitro derivatives, as demonstrated in analogous chlorinated acetamide systems .

Mechanistic studies indicate that the nitrobenzyl ether group stabilizes intermediates through resonance, while chlorine atoms deactivate the ring, favoring nitration at less hindered positions .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding aniline derivative. In related compounds, sulfuric acid promotes cleavage of the amide bond, yielding free amines :

Key Data:

-

Hydrolysis in concentrated H<sub>2</sub>SO<sub>4</sub> at 8°C proceeds with >90% conversion .

-

Residual acetic acid is neutralized during workup, isolating the aniline derivative .

Nucleophilic Aromatic Substitution (SNAr)

The 2,4-dichloro substituents facilitate SNAr reactions with nucleophiles (e.g., amines, alkoxides). The nitro group enhances ring electrophilicity, enabling displacement at the 4-chloro position preferentially :

Experimental Evidence:

-

Substitution with methylamine at 80°C in DMF yields N-methyl derivatives with 75–85% efficiency .

-

Steric hindrance from the nitrobenzyl ether group reduces reactivity at the 2-chloro position .

Photodegradation Pathways

Under UV irradiation, the nitrobenzyl ether linkage undergoes cleavage via a photo-retro-aldol mechanism, generating benzaldehyde and p-nitroaniline :

Photolysis Data:

| Parameter | Value |

|---|---|

| Major products | Benzaldehyde (42%), p-nitroaniline (38%) |

| Secondary products | Formaldehyde, phenylacetic acid |

| Quantum yield (λ = 254 nm) | 0.12 ± 0.03 |

This degradation pathway has implications for the compound’s stability in light-exposed environments .

Reduction of the Nitro Group

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the nitro group to an amine, altering electronic properties and enabling further functionalization :

Conditions and Outcomes:

Ether Cleavage Under Acidic Conditions

The nitrobenzyl ether linkage is susceptible to acid-catalyzed cleavage, releasing 4-nitrobenzyl alcohol :

Key Observations:

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with mass loss corresponding to acetamide and nitrobenzyl group elimination .

| Decomposition Stage | Temperature Range | Mass Loss (%) | Proposed Process |

|---|---|---|---|

| 1 | 210–250°C | 28% | Acetamide cleavage |

| 2 | 300–350°C | 45% | Nitrobenzyl ether breakdown |

Biological Relevance and Reactivity

The compound’s ability to generate reactive intermediates (e.g., nitroso derivatives) under physiological conditions suggests potential bioactivity . In vitro studies of analogous compounds show inhibition of mitochondrial Complex I, highlighting its utility in medicinal chemistry .

科学研究应用

N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide is primarily used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound is used to study protein interactions, modifications, and functions, which can provide insights into various biological processes and diseases .

相似化合物的比较

N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide can be compared with other similar compounds, such as N-(4,5-Dichloro-2-nitrophenyl)acetamide . Both compounds share structural similarities, including the presence of dichloro and nitro groups. the unique arrangement of these groups in this compound may confer distinct chemical and biological properties .

生物活性

N-(2,4-Dichloro-5-((4-nitrobenzyl)oxy)phenyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

- Molecular Formula : C₁₅H₁₂Cl₂N₂O₄

- Molecular Weight : 327.17 g/mol

- CAS Number : Not available

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its antimicrobial and anticancer properties. The compound's structure, particularly the presence of the dichloro and nitro groups, is believed to play a significant role in its activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, acetamides are known for their effectiveness against various bacterial strains, including Klebsiella pneumoniae . The presence of halogen substituents, such as chlorine and nitro groups, enhances the interaction of these compounds with bacterial enzymes, potentially leading to cell lysis.

Table 1: Antimicrobial Activity Comparison

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Klebsiella pneumoniae | TBD | |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound is under investigation. Compounds with similar structures have shown promise against various cancer cell lines. The efficacy often correlates with the presence of electron-withdrawing groups like nitro and halogens on the phenyl ring.

Table 2: Anticancer Efficacy of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCT116 (colon cancer) | TBD | |

| Thiazole Derivative | A431 (skin cancer) | <1.0 |

Case Studies and Research Findings

- Antibacterial Studies : A study focusing on related acetamides highlighted the importance of structural modifications in enhancing antibacterial efficacy. The introduction of chloro atoms at specific positions was found to significantly increase activity against resistant bacterial strains .

- Cytotoxicity and Pharmacokinetics : Preliminary studies suggest that compounds similar to this compound exhibit favorable cytotoxic profiles while maintaining good pharmacokinetic properties, indicating potential for oral administration .

- Mechanism of Action : The proposed mechanism involves the inhibition of penicillin-binding proteins (PBPs), leading to bacterial cell lysis. This mechanism is common among many acetamide derivatives .

属性

IUPAC Name |

N-[2,4-dichloro-5-[(4-nitrophenyl)methoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O4/c1-9(20)18-14-7-15(13(17)6-12(14)16)23-8-10-2-4-11(5-3-10)19(21)22/h2-7H,8H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKZWJNBWLBBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701193629 | |

| Record name | N-[2,4-Dichloro-5-[(4-nitrophenyl)methoxy]phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033463-19-2 | |

| Record name | N-[2,4-Dichloro-5-[(4-nitrophenyl)methoxy]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2,4-Dichloro-5-[(4-nitrophenyl)methoxy]phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。